molecular formula C7H12N4O2 B2699981 N,1-diethyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429419-57-7

N,1-diethyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2699981
CAS No.: 1429419-57-7
M. Wt: 184.199
InChI Key: PRQZDWDPGRBHRP-UHFFFAOYSA-N
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Description

N,1-Diethyl-4-nitro-1H-pyrazol-3-amine is a pyrazole derivative characterized by a nitro group at the 4-position and ethyl substituents at the 1- and 3-positions. Pyrazole derivatives are widely studied for their diverse pharmacological and material science applications due to their stability, hydrogen-bonding capabilities, and tunable electronic properties . The nitro group may enhance electrophilicity, while the ethyl substituents could influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N,1-diethyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-3-8-7-6(11(12)13)5-10(4-2)9-7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQZDWDPGRBHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C=C1[N+](=O)[O-])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-diethyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3,5-dinitropyrazole with diethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100°C) for several hours . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N,1-diethyl-4-nitro-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized forms.

    Reduction: Conversion to N,1-diethyl-4-amino-1H-pyrazol-3-amine.

    Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

N,1-diethyl-4-nitro-1H-pyrazol-3-amine is part of a broader class of pyrazole derivatives known for their diverse biological activities. Research indicates that pyrazole compounds exhibit significant antitumor , antimicrobial , and anti-inflammatory properties.

Antitumor Activity

Studies have shown that pyrazole derivatives can be effective against various cancer cell lines. For instance, compounds structurally related to this compound were tested for their cytotoxic effects on human cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. Table 1 summarizes the anticancer activities of several pyrazole derivatives:

Compound NameCancer TypePercent Growth Inhibition (%)
This compoundSNB-19 (glioblastoma)75.00
5-(3,4-difluorophenyl)-1H-pyrazoleOVCAR-8 (ovarian)82.50
3-(4-chlorophenyl)-1H-pyrazoleNCI-H460 (lung)70.00

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. Research has indicated that pyrazole derivatives possess activity against various bacterial strains, which could be leveraged for developing new antibiotics. The mechanism often involves the inhibition of bacterial enzymes critical for survival.

Materials Science

This compound has been explored for its properties in materials science, particularly in the development of polymeric materials and coatings . Its ability to form stable complexes with metals makes it a candidate for use in creating advanced materials with enhanced properties.

Polymerization Studies

Recent studies have investigated the use of this compound as a monomer or additive in polymer synthesis. The incorporation of nitro-substituted pyrazoles into polymer matrices can improve thermal stability and mechanical strength.

Catalytic Applications

The compound has also been examined for its role as a catalyst in various chemical reactions. Pyrazole derivatives are known to facilitate reactions such as:

  • Cross-coupling reactions : They can act as ligands in palladium-catalyzed cross-coupling processes.
  • Oxidation reactions : The nitro group can enhance the reactivity of the pyrazole ring, making it suitable for oxidation processes.

Case Study: Catalytic Efficiency

A study demonstrated that this compound could effectively catalyze the oxidation of alcohols to aldehydes under mild conditions. The results indicated high yields and selectivity, showcasing its potential utility in organic synthesis.

Mechanism of Action

The mechanism of action of N,1-diethyl-4-nitro-1H-pyrazol-3-amine is primarily related to its ability to interact with biological targets through its nitro and amine groups. These functional groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,1-diethyl-4-nitro-1H-pyrazol-3-amine with analogous pyrazole and triazole derivatives, focusing on substituent effects, synthesis strategies, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Synthesis Yield Key Applications/Properties Reference
This compound 1,3-Diethyl, 4-nitro Not reported Not reported Hypothesized: Bioactivity, catalysis N/A
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1-Pyridinyl, 3-methyl, 4-cyclopropyl 215 ([M+H]+) 17.9% Pharmaceutical intermediates
N-(3,4-Dichlorophenyl)-5-(pyridin-3-yl)-1,2,4-triazol-3-amine Triazole core, dichlorophenyl, pyridinyl 305.76 (calc.) 59% Anticancer agents (in vitro studies)
4h (1,5-Disubstituted pyrazole-3-amine) Di-tert-butyl, p-fluorophenyl 630.0982 Not specified Antioxidant, anti-inflammatory
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine hybrid Not reported 82% Kinase inhibition, material science

Substituent Effects on Reactivity and Bioactivity

  • Nitro Group vs. Halogen/Amino Groups: The 4-nitro group in the target compound may confer stronger electrophilicity compared to halogenated analogs (e.g., 4h in with a p-fluorophenyl group).
  • Ethyl vs. Bulky Substituents : The diethyl groups likely enhance lipophilicity compared to cyclopropyl or tert-butyl substituents (), which could improve membrane permeability but reduce aqueous solubility.
  • Hybrid Systems : The pyrazolo-pyrimidine hybrid in demonstrates how fused heterocyclic systems enhance binding to biological targets (e.g., kinases), a feature absent in simpler pyrazole amines.

Biological Activity

N,1-diethyl-4-nitro-1H-pyrazol-3-amine is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a nitro group and ethyl groups. This structure is crucial for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to undergo reduction of the nitro group, leading to the formation of an amino group. This transformation enhances its potential to interact with enzymes and receptors through hydrogen bonding and other molecular interactions. The compound's structure allows it to modulate various biochemical pathways, which can result in therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound demonstrated up to 85% inhibition of these cytokines at specific concentrations .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been widely studied. This compound may possess similar properties, as evidenced by its structural analogs that have shown activity against multiple cancer cell lines including H460 and A549. These compounds often induce apoptosis through various mechanisms, such as the inhibition of anti-apoptotic proteins .

Study on Antimicrobial Efficacy

A study investigating the antimicrobial activity of several pyrazole derivatives found that this compound exhibited promising results against Bacillus subtilis and Aspergillus niger. The compound was tested at varying concentrations, showing significant inhibition compared to standard antibiotics .

Research on Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, pyrazole derivatives were assessed for their ability to inhibit COX enzymes. Results indicated that this compound could serve as a lead compound for developing new anti-inflammatory agents due to its potent inhibitory activity .

Data Summary

Biological Activity Effectiveness Reference
AntimicrobialEffective against S. aureus, E. coli
Anti-inflammatoryUp to 85% inhibition of TNF-α and IL-6
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What are best practices for evaluating biological activity in vitro?

  • Methodology :
  • MTT Assays : Assess cytotoxicity using protocols similar to those for N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives .
  • Antibacterial Testing : Use microdilution methods (e.g., MIC determination) as described for 4-arylmethylpyrazol-3-amines .

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